Lithium tetrakis(pentafluorophenyl)borate Lithium tetrakis(pentafluorophenyl)borate
Brand Name: Vulcanchem
CAS No.: 2797-28-6
VCID: VC8095811
InChI: InChI=1S/C24BF20.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1
SMILES: [Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F
Molecular Formula: C24BF20Li
Molecular Weight: 686 g/mol

Lithium tetrakis(pentafluorophenyl)borate

CAS No.: 2797-28-6

Cat. No.: VC8095811

Molecular Formula: C24BF20Li

Molecular Weight: 686 g/mol

* For research use only. Not for human or veterinary use.

Lithium tetrakis(pentafluorophenyl)borate - 2797-28-6

Specification

CAS No. 2797-28-6
Molecular Formula C24BF20Li
Molecular Weight 686 g/mol
IUPAC Name lithium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide
Standard InChI InChI=1S/C24BF20.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1
Standard InChI Key WTTFKRRTEAPVBI-UHFFFAOYSA-N
SMILES [Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F
Canonical SMILES [Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F

Introduction

Structural and Crystallographic Characteristics

Molecular Geometry and Bonding

The B(C6F5)4\text{B(C}_6\text{F}_5\text{)}_4^- anion adopts a tetrahedral geometry, with boron-carbon bond lengths averaging 1.65 Å . X-ray crystallography reveals that the lithium cation exists as a tetrahedral [Li(OEt2)4]+\text{[Li(OEt}_2\text{)}_4]^+ complex in the etherate form, with lithium-oxygen bond lengths of 1.95 Å . This coordination structure minimizes anion-cation interactions, enhancing the anion’s weakly coordinating nature, which is pivotal for stabilizing cationic metal complexes in catalytic systems.

Table 1: Structural Parameters of Lithium Tetrakis(pentafluorophenyl)borate Etherate

ParameterValueSource
B–C bond length1.65 Å
Li–O bond length1.95 Å
Coordination geometry (Li)Tetrahedral
Coordination geometry (B)Tetrahedral

Synthesis and Industrial Preparation

Traditional Synthesis Routes

The compound was first synthesized by combining equimolar solutions of pentafluorophenyllithium (LiC6F5\text{LiC}_6\text{F}_5) and tris(pentafluorophenyl)boron (B(C6F5)3\text{B(C}_6\text{F}_5\text{)}_3) in ether, yielding the etherate as a white precipitate :

B(C6F5)3+LiC6F5[Li(OEt2)3][B(C6F5)4]\text{B(C}_6\text{F}_5\text{)}_3 + \text{LiC}_6\text{F}_5 \rightarrow \text{[Li(OEt}_2\text{)}_3][\text{B(C}_6\text{F}_5\text{)}_4]

This method, while foundational, faced challenges in scalability and byproduct formation, prompting the development of optimized protocols.

Advanced Synthetic Methodologies

A patent-published process (AU742623B2) describes an improved synthesis using anhydrous butyl ether and alkyllithium reagents (e.g., hexyllithium) under controlled conditions . Key steps include:

  • Cooling a mixture of pentafluorobenzene and alkyllithium to -70°C to minimize side reactions.

  • Introducing gaseous boron trichloride (BCl3\text{BCl}_3) to form the borate intermediate.

  • Quenching with aqueous potassium chloride to precipitate the product.

This method achieves a 93.5% yield (based on BCl3\text{BCl}_3) and reduces byproducts like B(C6F5)3\text{B(C}_6\text{F}_5\text{)}_3 .

Table 2: Comparison of Synthesis Methods

MethodYield (%)ByproductsTemperature RangeSource
Traditional ether route70–80B(C6F5)3\text{B(C}_6\text{F}_5\text{)}_30–25°C
Patent (AU742623B2)93.5Minimal-70°C to 0°C

Reactivity and Catalytic Applications

Formation of Catalytic Cationic Complexes

Lithium tetrakis(pentafluorophenyl)borate excels in generating cationic transition metal complexes essential for Ziegler-Natta polymerization. For example, reacting with metallocene dichlorides (MCl2\text{MCl}_2) produces active catalysts :

LiB(C6F5)4+MCl2[MCl]B(C6F5)4+LiCl\text{LiB(C}_6\text{F}_5\text{)}_4 + \text{MCl}_2 \rightarrow \text{[MCl]B(C}_6\text{F}_5\text{)}_4 + \text{LiCl}

These complexes exhibit high activity in ethylene and propylene polymerization due to the anion’s poor coordination, which leaves the metal center more accessible for monomer binding.

Electrochemical Applications

The compound’s solubility in polar aprotic solvents (e.g., tetrahydrofuran) and stability at high potentials make it suitable as a supporting electrolyte in lithium-ion batteries and supercapacitors . Its weakly coordinating nature minimizes ion pairing, enhancing ionic conductivity.

Hazard CategoryRisk StatementPrecautionsSource
Skin irritationCauses skin irritationUse nitrile gloves; avoid direct contact
Eye damageCauses serious eye irritationWear safety goggles
Thermal decompositionDeflagration above 265°CAvoid heating; store below 200°C

Industrial and Academic Significance

Advantages Over Competing Anions

Unlike MAO, which requires large excesses (1,000–10,000:1 Al:metal ratios), B(C6F5)4\text{B(C}_6\text{F}_5\text{)}_4^- operates at a 1:1 stoichiometry, reducing costs and simplifying reaction workups . Its commercial viability is further bolstered by water solubility, facilitating catalyst recovery in aqueous systems.

Future Research Directions

Ongoing studies focus on:

  • Developing non-etherate forms to enhance thermal stability.

  • Exploring applications in photoredox catalysis and organic electronics.

  • Optimizing synthetic routes to eliminate halogenated solvents.

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